5-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the core thiophene-2-carboxamide structure. This can be achieved through the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride, followed by the reaction with an amine to yield thiophene-2-carboxamide.
The furan-3-yl and pyridin-3-yl groups are then introduced through cross-coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boronic acid derivatives and palladium catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of scalable purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene-2-carboxamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple heterocyclic rings allows for diverse interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide: Unique due to the combination of furan, pyridine, and thiophene rings.
Thiophene-2-carboxamide derivatives: Similar core structure but lacking the furan and pyridine rings.
Pyridine-3-carboxamide derivatives: Similar pyridine ring but different substituents.
Furan-3-carboxamide derivatives: Similar furan ring but different substituents.
Uniqueness
The uniqueness of this compound lies in its multi-heterocyclic structure, which provides a versatile platform for chemical modifications and potential interactions with various biological targets .
Properties
IUPAC Name |
5-chloro-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c16-14-4-3-13(21-14)15(19)18-8-10-1-2-12(17-7-10)11-5-6-20-9-11/h1-7,9H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSHAOBBDNBOIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CNC(=O)C2=CC=C(S2)Cl)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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